Pododacric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pododacric acid is a tricyclic aromatic diterpene acid derived from species of the genus Podocarpus . It is known for its complex structure and significant biological activities. The molecular formula of this compound is C20H28O5, and it has a molecular weight of 348.44 g/mol .
Preparation Methods
Pododacric acid can be synthesized through partial synthesis from podocarpic acid. The process involves the formation of its tetra-O-methyl derivative from podocarpic acid The synthetic route typically includes methylation reactions under controlled conditions to achieve the desired product
Chemical Reactions Analysis
Pododacric acid undergoes various chemical reactions, including:
Scientific Research Applications
Pododacric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies have shown its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of certain resins and coatings.
Mechanism of Action
The mechanism of action of pododacric acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activities and signaling pathways. The exact molecular targets and pathways are still under investigation, but its tricyclic structure plays a crucial role in its biological activity .
Comparison with Similar Compounds
Pododacric acid is similar to other diterpenoid acids such as abietic acid, levopimaric acid, palustric acid, and neoabietic acid . These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific tricyclic structure and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
32630-75-4 |
---|---|
Molecular Formula |
C20H28O5 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(1S,4aS,10aR)-7-(1,3-dihydroxypropan-2-yl)-6-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O5/c1-19-6-3-7-20(2,18(24)25)17(19)5-4-12-8-14(13(10-21)11-22)16(23)9-15(12)19/h8-9,13,17,21-23H,3-7,10-11H2,1-2H3,(H,24,25)/t17-,19-,20+/m1/s1 |
InChI Key |
DARXGOKMAVGSTE-RLLQIKCJSA-N |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CCC3=CC(=C(C=C23)O)C(CO)CO)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC3=CC(=C(C=C23)O)C(CO)CO)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.